molecular formula C9H9FO3 B13652515 Ethyl 3-fluoro-5-hydroxybenzoate

Ethyl 3-fluoro-5-hydroxybenzoate

Cat. No.: B13652515
M. Wt: 184.16 g/mol
InChI Key: IRXQIJLOHCZSOD-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-5-hydroxybenzoate is an aromatic ester featuring a fluoro substituent at the 3-position and a hydroxyl group at the 5-position of the benzene ring, with an ethyl ester group at the carboxylate position. These compounds are often intermediates in pharmaceutical and agrochemical synthesis, leveraging fluorine’s electron-withdrawing effects to enhance stability and bioactivity .

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

ethyl 3-fluoro-5-hydroxybenzoate

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,11H,2H2,1H3

InChI Key

IRXQIJLOHCZSOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-5-hydroxybenzoate typically involves the esterification of 3-fluoro-5-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester . The general reaction scheme is as follows:

3-fluoro-5-hydroxybenzoic acid+ethanolacid catalystEthyl 3-fluoro-5-hydroxybenzoate+water\text{3-fluoro-5-hydroxybenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-fluoro-5-hydroxybenzoic acid+ethanolacid catalyst​Ethyl 3-fluoro-5-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 3-fluoro-5-hydroxybenzaldehyde or 3-fluoro-5-hydroxybenzoic acid.

    Reduction: Formation of 3-fluoro-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoro-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-5-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs: Methyl and tert-Butyl Esters

The closest analogs to Ethyl 3-fluoro-5-hydroxybenzoate are its methyl and tert-butyl counterparts:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Availability Status
Mthis compound 1072004-32-0 C₉H₉FO₃ 184.16 g/mol Methyl ester; used in heterocyclic synthesis Discontinued
tert-Butyl 3-fluoro-5-hydroxybenzoate N/A C₁₁H₁₃FO₃ 212.22 g/mol Bulkier ester group; potential for enhanced lipophilicity Temporarily out of stock

Key Differences :

  • Ester Group Size : The tert-butyl derivative’s larger ester group may improve lipid solubility compared to methyl or ethyl esters, influencing pharmacokinetic properties.
  • Synthetic Accessibility : Methyl and ethyl esters are typically easier to synthesize than tert-butyl analogs, which require specialized reagents .

Ethyl Benzoate Derivatives with Additional Substituents

Ethyl benzoates with varying substituents highlight how structural modifications affect reactivity and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 1805457-70-8 C₁₀H₇ClF₄O₂ 270.61 g/mol Chloro and trifluoromethyl groups enhance electrophilicity; used in agrochemicals
Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate 1805034-38-1 C₁₀H₇ClF₄O₂ 270.61 g/mol Similar to above but with substituent positional isomerism

Comparison Insights :

  • Positional Isomerism : The placement of substituents (e.g., 2-chloro vs. 3-chloro) can drastically impact biological activity and synthetic pathways .

Biological Activity

Ethyl 3-fluoro-5-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a hydroxyl group and a fluorine atom positioned on a benzoate structure. The presence of the hydroxyl group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.
  • Increased Lipophilicity : The fluorine atom contributes to the compound's lipophilicity, which may enhance membrane permeability and metabolic stability.
  • Biochemical Pathway Modulation : By interacting with specific molecular targets, this compound may modulate various biochemical pathways, leading to observed pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities. Studies have shown its effectiveness against several bacterial strains, suggesting potential applications in treating infections. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines in vitro, indicating a potential role in managing inflammatory diseases. Further studies are required to elucidate the precise mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
Ethyl 3-fluoro-4-hydroxybenzoateHydroxyl group at 4-positionModerate antimicrobial activity
Ethyl 3-chloro-5-hydroxybenzoateChlorine instead of fluorineLower potency compared to fluorinated
Ethyl 3-fluoro-5-methoxybenzoateMethoxy group instead of hydroxylReduced bioactivity

The positioning of functional groups significantly influences the reactivity and biological activity of these compounds. This compound stands out due to its specific arrangement, which enhances its pharmacological potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The results indicated that the compound disrupts bacterial cell wall integrity.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups. This suggests its potential as an anti-inflammatory agent.
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to target proteins involved in inflammation and microbial resistance, providing insights into its action at the molecular level .

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